molecular formula C25H16N2O5S B14386293 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid CAS No. 90094-10-3

2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid

Cat. No.: B14386293
CAS No.: 90094-10-3
M. Wt: 456.5 g/mol
InChI Key: UEICZGXCVZTRCC-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a sulfonic acid group attached to a benzo[h]quinoline core. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which is a well-known procedure for the construction of quinoline derivatives. This method typically involves the condensation of aniline with a β-ketoester in the presence of an acid catalyst, followed by cyclization and oxidation steps .

Another approach involves the use of iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. This method allows for the efficient formation of quinoline derivatives under mild conditions with good functional group tolerance .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Skraup synthesis is one of the most widely used industrial methods for producing quinoline derivatives. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Amino derivatives

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline: Lacks the nitrophenyl and sulfonic acid groups, resulting in different reactivity and biological activity.

    4-Phenylquinoline: Similar structure but without the nitrophenyl and sulfonic acid groups.

    2-(3-Nitrophenyl)quinoline: Contains the nitrophenyl group but lacks the sulfonic acid group.

Uniqueness

2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid is unique due to the presence of both the nitrophenyl and sulfonic acid groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and enhances the compound’s potential for various scientific research applications.

Properties

CAS No.

90094-10-3

Molecular Formula

C25H16N2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

2-(3-nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid

InChI

InChI=1S/C25H16N2O5S/c28-27(29)19-10-4-9-18(14-19)22-15-21(16-6-2-1-3-7-16)20-13-12-17-8-5-11-23(33(30,31)32)24(17)25(20)26-22/h1-15H,(H,30,31,32)

InChI Key

UEICZGXCVZTRCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3C(=CC=C4)S(=O)(=O)O)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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